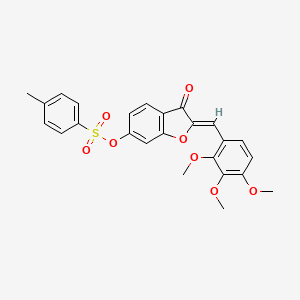
(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate" is a complex organic molecule that appears to be related to various synthetic organic chemistry studies. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and synthetic methods that could be relevant to understanding the synthesis, structure, and properties of similar molecules.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simple, readily available materials. For instance, the synthesis described in the first paper involves the use of microwave (MW) irradiation and water as a green solvent, which suggests a focus on environmentally friendly synthetic methods . The second paper discusses the bromination-dehydrobromination of a related compound, which leads to a product that behaves as a synthetic equivalent in further reactions with nucleophiles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities, such as the presence of a sulfonyl group and a conjugated system.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. The third paper describes the use of FT-IR, NMR, UV-vis spectroscopy, and X-ray crystallography to characterize a molecular salt, which provides a comprehensive approach to understanding the structure of complex molecules . The density functional theory (DFT) method is also mentioned as a theoretical tool to predict and confirm the spectroscopic properties of compounds. These techniques could be applied to analyze the molecular structure of "(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate".
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. The second paper provides insight into the reactivity of a molecule containing a sulfonyl group and its ability to undergo nucleophilic attack . This information can be valuable when predicting the types of chemical reactions that the compound might participate in, such as Michael addition or other nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. While the papers do not directly discuss the properties of the compound , they do provide examples of how related compounds' properties are analyzed. For instance, the use of spectroscopic techniques can reveal information about the electronic structure, which is related to properties like solubility and reactivity . Additionally, the environmental aspects of synthesis mentioned in the first paper suggest that solubility in water and other green solvents might be a consideration for the compound's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- A study on new lignan, benzofuran, and sesquiterpene derivatives found compounds similar to (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate, focusing on their synthesis and structural elucidation through spectroscopic studies (Dobner et al., 2003).
Chemical Transformations and Oxidation Studies :
- Research on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans discussed transformations related to benzofuran derivatives, which are structurally related to the compound (Levai et al., 2002).
Antioxidant Activity and Lubricating Oil Additives :
- A study focused on the synthesis of new quinazolones as antioxidant additives for lubricating oils. It involved derivatives of benzofurans and benzene sulfonates, indicating potential applications in industrial lubrication (Habib et al., 2014).
Antibacterial and Enzyme Inhibition :
- Research on sulfonamides with a benzodioxin ring demonstrated antibacterial potential and lipoxygenase inhibition, suggesting therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Cytotoxicity and Enzyme Inhibition for Medicinal Chemistry :
- A study on benzenesulfonamides derivatives explored their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. This research is relevant to developing anti-tumor agents (Gul et al., 2016).
Photochemical Applications :
- Research on potential photoacid generators based on oxime sulfonates, which share structural similarities with the compound , explored their photochemical properties, indicating applications in polymer resists (Plater et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target extracellular signal-regulated kinases 1/2 (ERK1/2), which play crucial roles in regulating cell functions .
Mode of Action
The compound might interact with its target proteins, possibly leading to changes in their activity. This could result in alterations in signal transduction pathways within the cell .
Biochemical Pathways
The compound could potentially affect the MAP kinase pathway, which is involved in cellular processes such as growth, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O8S/c1-15-5-9-18(10-6-15)34(27,28)33-17-8-11-19-21(14-17)32-22(23(19)26)13-16-7-12-20(29-2)25(31-4)24(16)30-3/h5-14H,1-4H3/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRENXVXTUZNKBU-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)
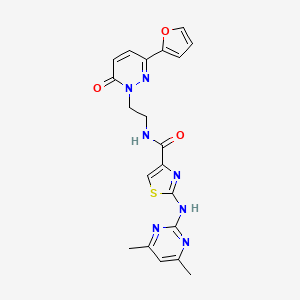
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)
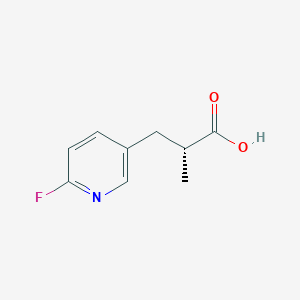
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
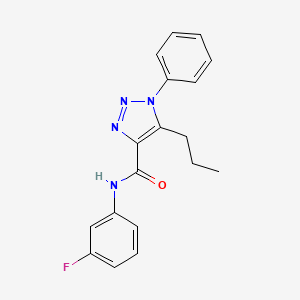
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)
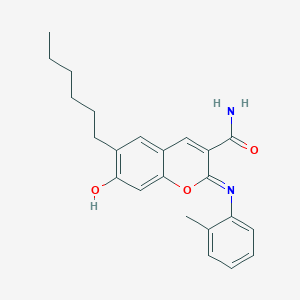
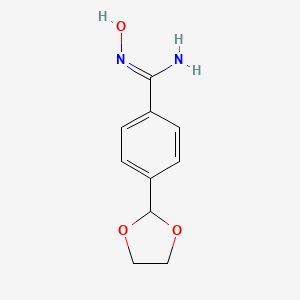

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)